D-Ala-Leu
Overview
Description
“D-Ala-Leu” refers to a dipeptide composed of D-alanine and leucine . It’s a variant of the peptide “Leu-enkephalin”, which is an endogenous δ-opioid receptor agonist . The more metabolically stable synthetic peptide (D-Ala2, D-Leu5)-enkephalin, also known as DADLE, is frequently used in studies .
Synthesis Analysis
The synthesis of D-Ala-Leu involves the preparation of precursor peptides, [D-Ala2, 4,5-didehydro-L-Leu5]Leu-enkephalin and [D-Ala2, 4,5-didehydro-D-Leu5]Leu-enkephalin, through solid-phase synthesis using Fmoc amino acid derivatives . This is followed by diastereoisomeric separation on HPLC .
Molecular Structure Analysis
The molecular formula of D-Ala-Leu is C9H18N2O3, with an average mass of 202.251 Da and a monoisotopic mass of 202.131744 Da .
Scientific Research Applications
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Cell Wall Biogenesis in Microbiology
- D-amino acids, including D-Ala and D-Leu, are key constituents of the peptidoglycan (PG), an essential part of the bacterial cell wall . They make the cell wall invulnerable to most proteases designed to cleave between L-amino acids .
- The presence of D-amino acids in the peptide moieties of the PG of bacteria is a common strategy to control the biodiversity by interfering with the growth and/or viability of nearby microbes .
- The production and release of extracellular D-amino acids regulate diverse cellular processes such as cell wall biogenesis .
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Biofilm Integrity in Microbiology
- D-amino acids, including D-Ala and D-Leu, have been found to regulate biofilm integrity .
- For some strains, biofilm formation was reduced by all D-amino acids tested (D-Leu, D-Tyr, D-Pro, D-Phe, D-Met, and D-Ala), while only some specific D-amino acids or none had an inhibitory effect in other strains .
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- D-Ala-Leu, also known as [D-Ala2, D-Leu5]-Enkephalin or DADLE, is an analog of endogenous δ-opioid peptide enkephalin .
- It is a degradation-resistant, long-acting Leu-enkephalin analog used to study the signaling pathway of delta opioid receptors .
- It has been used in immunocomplex kinetic assays to determine the activation of p70 s6k by DADLE in cell clones and non-transfected parental Rat-1 fibroblasts .
- It has also been used to assess the analgesic effect of WIN55,212-2 in mice .
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- D-amino acids, including D-Ala and D-Leu, have widespread applications in industry .
- They are important intermediates in pharmaceutical, food, and various other industries .
- Enzymatic methods can yield D-amino acids with high optical purity, high productivity, and green process, making them ideal for industrial manufacturing .
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- D-amino acids, including D-Ala and D-Leu, play distinctive roles in complex eco-systems .
- They regulate diverse cellular processes such as cell wall biogenesis, biofilm integrity, and spore germination .
- The production and release of extracellular D-amino acids control the biodiversity by interfering with the growth and/or viability of nearby microbes .
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- D-Ala-Leu, also known as [D-Ala2, D-Leu5]-Enkephalin or DADLE, has been found to inhibit the TLR4/NF-κB signaling pathway and protect rat brains against focal ischemia-reperfusion injury .
- It significantly ameliorated I/R-induced brain damage in rats .
- This neuroprotective effect is related to the downregulation of TLR4-mediated inflammatory responses .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIKFPRVLJLMER-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Ala-Leu |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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